Cas no 1551680-75-1 (2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

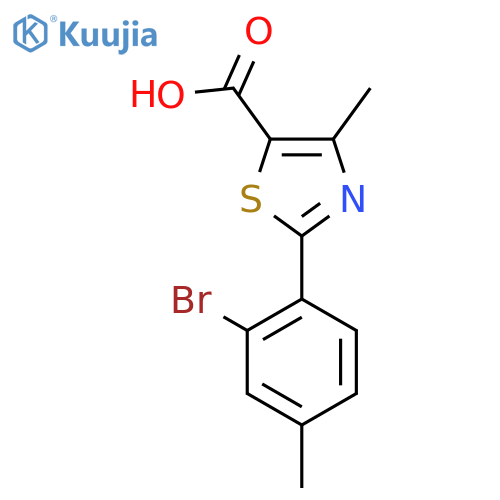

1551680-75-1 structure

商品名:2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS番号:1551680-75-1

MF:C12H10BrNO2S

メガワット:312.182301044464

MDL:MFCD25234551

CID:4605605

PubChem ID:81793184

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

- 2-(2-BROMO-4-METHYLPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID

- BMC68075

- 2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

-

- MDL: MFCD25234551

- インチ: 1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16)

- InChIKey: JTTNATIZTMDYFT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1C1=NC(C)=C(C(=O)O)S1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 302

- トポロジー分子極性表面積: 78.4

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01BSNK-5g |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 5g |

$3338.00 | 2024-06-20 | |

| 1PlusChem | 1P01BSNK-250mg |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 250mg |

$621.00 | 2024-06-20 | |

| A2B Chem LLC | AW29168-50mg |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 50mg |

$259.00 | 2024-04-20 | |

| A2B Chem LLC | AW29168-250mg |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 250mg |

$511.00 | 2024-04-20 | |

| A2B Chem LLC | AW29168-10g |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 10g |

$4171.00 | 2024-04-20 | |

| A2B Chem LLC | AW29168-5g |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 5g |

$2825.00 | 2024-04-20 | |

| 1PlusChem | 1P01BSNK-50mg |

2-(2-bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid |

1551680-75-1 | 95% | 50mg |

$315.00 | 2024-06-20 | |

| Enamine | EN300-349291-10g |

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

1551680-75-1 | 95% | 10g |

$3929.0 | 2023-11-13 | |

| Enamine | EN300-349291-0.5g |

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

1551680-75-1 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| Enamine | EN300-349291-10.0g |

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

1551680-75-1 | 95.0% | 10.0g |

$3929.0 | 2025-03-18 |

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1551680-75-1 (2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量